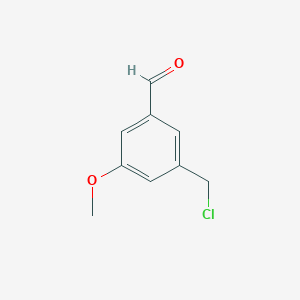
3-(Chloromethyl)-5-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-methoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloromethyl group at the 3-position and a methoxy group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 5-methoxybenzaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the aromatic ring of 5-methoxybenzaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(Chloromethyl)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of substituted benzaldehydes with various functional groups replacing the chlorine atom.
Oxidation: Formation of 3-(Chloromethyl)-5-methoxybenzoic acid.
Reduction: Formation of 3-(Chloromethyl)-5-methoxybenzyl alcohol.
科学研究应用
3-(Chloromethyl)-5-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3-(Chloromethyl)-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)benzaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxybenzaldehyde: Lacks the chloromethyl group, which limits its ability to undergo certain substitution reactions.
3-(Bromomethyl)-5-methoxybenzaldehyde: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and selectivity in chemical reactions.
Uniqueness
3-(Chloromethyl)-5-methoxybenzaldehyde is unique due to the presence of both the chloromethyl and methoxy groups, which provide a combination of reactivity and lipophilicity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
属性
分子式 |
C9H9ClO2 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-methoxybenzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,6H,5H2,1H3 |
InChI 键 |
PMJYPMLLYVKLOO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















